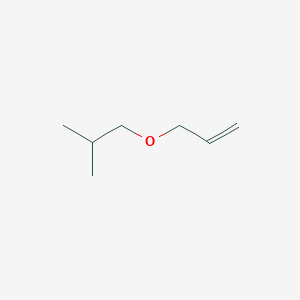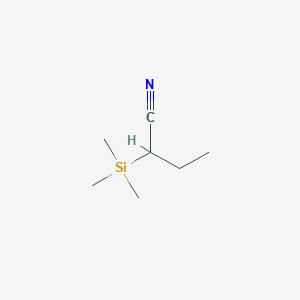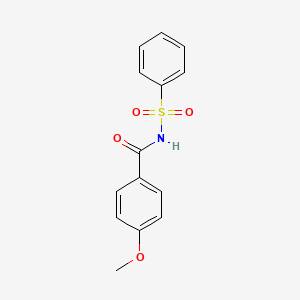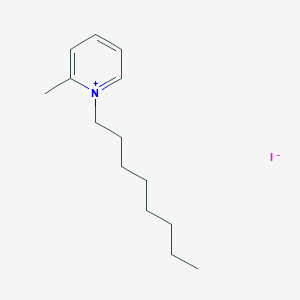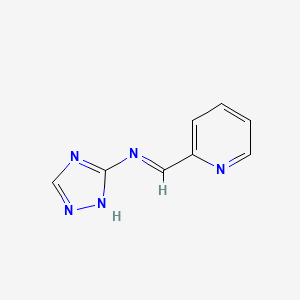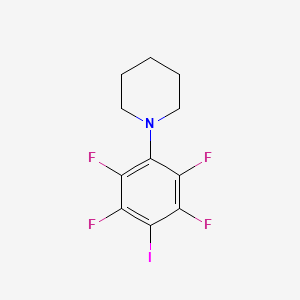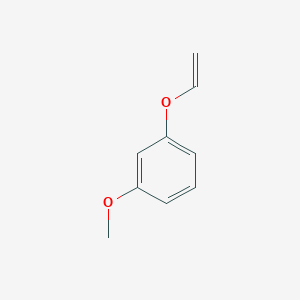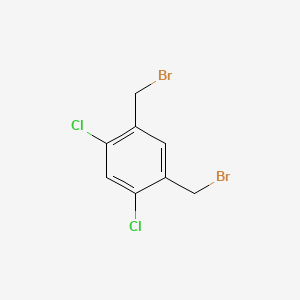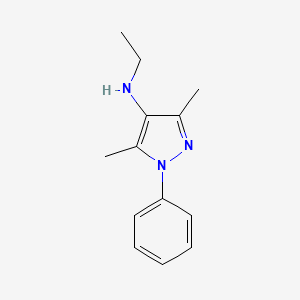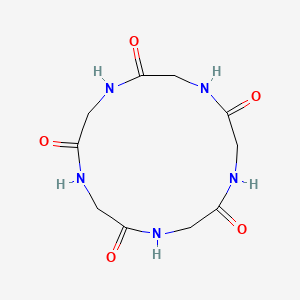
Cyclo(glycylglycylglycylglycylglycyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(glycylglycylglycylglycylglycyl) is a cyclic peptide composed of six glycine residues. This compound is part of a broader class of cyclic peptides, which are known for their stability and unique structural properties. The cyclic nature of Cyclo(glycylglycylglycylglycylglycyl) imparts resistance to enzymatic degradation, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(glycylglycylglycylglycylglycyl) typically involves the cyclization of a linear hexaglycine peptide. This can be achieved through solid-phase peptide synthesis (SPPS), followed by cyclization under specific conditions. The linear peptide is first assembled on a resin, and then cyclized using coupling reagents such as HATU or EDC in the presence of a base like DIPEA. The reaction is usually carried out in an organic solvent like DMF or DCM.
Industrial Production Methods
Industrial production of Cyclo(glycylglycylglycylglycylglycyl) would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.
化学反応の分析
Types of Reactions
Cyclo(glycylglycylglycylglycylglycyl) can undergo various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce any oxidized forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide bonds, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of glycine derivatives, while substitution reactions can introduce various functional groups into the peptide.
科学的研究の応用
Cyclo(glycylglycylglycylglycylglycyl) has several applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications due to its stability and resistance to enzymatic degradation.
Industry: Utilized in the development of novel materials and as a building block for more complex cyclic peptides.
作用機序
The mechanism of action of Cyclo(glycylglycylglycylglycylglycyl) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
Cyclo(glycylglycyl): A smaller cyclic peptide with similar stability but different binding properties.
Cyclo(glycylglycylglycyl): Another cyclic peptide with intermediate size and properties.
Cyclo(glycylglycylglycylglycyl): Slightly smaller than Cyclo(glycylglycylglycylglycylglycyl) but shares similar stability and resistance to degradation.
Uniqueness
Cyclo(glycylglycylglycylglycylglycyl) is unique due to its larger ring size, which provides more flexibility and potential binding sites compared to smaller cyclic peptides. This makes it particularly useful in applications requiring high specificity and stability.
特性
CAS番号 |
23879-47-2 |
|---|---|
分子式 |
C10H15N5O5 |
分子量 |
285.26 g/mol |
IUPAC名 |
1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone |
InChI |
InChI=1S/C10H15N5O5/c16-6-1-11-7(17)2-13-9(19)4-15-10(20)5-14-8(18)3-12-6/h1-5H2,(H,11,17)(H,12,16)(H,13,19)(H,14,18)(H,15,20) |
InChIキー |
HARBSVXRNFUELQ-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


